molecular formula C24H22N6O3S B285051 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

货号 B285051
分子量: 474.5 g/mol
InChI 键: GEDHCCCKYLFTCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as TPA023, is a novel compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用机制

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor in response to GABA. This results in an increase in the inhibitory tone of the brain, which can lead to anxiolytic, antidepressant, and antipsychotic effects. 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is different from the site where GABA binds.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has anxiolytic, antidepressant, and antipsychotic effects in animal models. 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to increase the activity of the GABA-A receptor, which leads to an increase in inhibitory tone in the brain. This can result in a reduction in anxiety, depression, and psychotic symptoms.

实验室实验的优点和局限性

One advantage of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is that it has been shown to have a favorable safety profile in animal studies. However, there are also limitations to using 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments. One limitation is that 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a short half-life, which can make it difficult to study its long-term effects. Additionally, 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a low solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are several potential future directions for research on 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One possible direction is to study its potential therapeutic applications in other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another possible direction is to develop more potent and selective positive allosteric modulators of the GABA-A receptor, which could potentially lead to more effective treatments for these disorders. Additionally, further research is needed to better understand the long-term effects of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and its potential side effects.

合成方法

The synthesis of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde, 2-thiophenecarboxylic acid, and 3-pyridinecarboxylic acid with methylamine and triethylorthoformate in the presence of acetic acid. The resulting product is then subjected to a series of purification steps to obtain 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in its pure form.

科学研究应用

Research on 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has primarily focused on its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. Studies have shown that 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

属性

分子式

C24H22N6O3S

分子量

474.5 g/mol

IUPAC 名称

7-(2,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H22N6O3S/c1-14-20(23(31)27-15-6-4-10-25-13-15)21(17-9-8-16(32-2)12-18(17)33-3)30-24(26-14)28-22(29-30)19-7-5-11-34-19/h4-13,21H,1-3H3,(H,27,31)(H,26,28,29)

InChI 键

GEDHCCCKYLFTCX-UHFFFAOYSA-N

手性 SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

规范 SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。